methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate
説明
Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is an intricate organic compound featuring a multi-ring structure with a benzoate ester moiety
特性
IUPAC Name |
methyl 4-[(2,2,5,8-tetraoxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazin-7-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c1-23-15(20)11-4-2-10(3-5-11)6-16-7-13(18)17-9-24(21,22)8-12(17)14(16)19/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBOCZZYEYEIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC(=O)N3CS(=O)(=O)CC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic routes and reaction conditions: Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is synthesized through a series of organic reactions. Typically, the synthesis starts with the preparation of a thiazolo[3,4-a]pyrazine intermediate via cyclization of appropriate dithiocarbamates. The intermediate is then subjected to oxidative conditions to introduce the dioxido functionalities. The final step involves esterification with 4-(bromomethyl)benzoic acid to form the desired product.
Industrial production methods: For large-scale production, the synthesis can be scaled up using continuous flow reactors to ensure high yield and purity. The reaction conditions are meticulously controlled, with catalysts and reagents optimized to minimize side reactions and enhance product isolation.
化学反応の分析
Types of reactions: Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: Forms sulfoxides or sulfones with strong oxidizing agents.
Reduction: Converts to the corresponding thiol under reducing conditions.
Substitution: Reacts with nucleophiles to replace ester groups with functionalized moieties.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution. Conditions generally involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major products: Depending on the reaction type, major products include sulfoxides, sulfones, thiols, and various substituted derivatives, each retaining the core thiazolo[3,4-a]pyrazine structure.
科学的研究の応用
Chemistry: Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is utilized as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for the design of novel pharmaceuticals.
Biology and Medicine: This compound shows potential as a therapeutic agent due to its unique structural features, which may interact with biological targets like enzymes or receptors. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In industrial applications, it serves as an intermediate in the production of dyes, pigments, and advanced materials
作用機序
Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate exerts its effects through interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The compound's structure enables it to bind to active sites, modulating biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cell signaling processes, leading to therapeutic effects like reduced inflammation or inhibited tumor growth.
類似化合物との比較
Compared to other thiazolo[3,4-a]pyrazine derivatives, methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate stands out due to its ester moiety, which enhances its reactivity and potential for functionalization. Similar compounds include:
4-(thiazolo[3,4-a]pyrazin-7(1H)-yl)benzoic acid
Methyl 2-(thiazolo[3,4-a]pyrazin-5(4H)-yl)acetate
Ethyl 6-(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)hexanoate
These compounds share the core thiazolo[3,4-a]pyrazine ring but differ in substituents, affecting their chemical properties and applications.
Through this detailed exploration, it becomes evident that methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is a versatile compound with significant potential in various scientific and industrial fields.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
